BMS-818251 -

BMS-818251

Catalog Number: EVT-1534376
CAS Number:
Molecular Formula: C29H26N6O5S
Molecular Weight: 570.624
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BMS-818251 is a highy potent hiv-1 entry inhibitor, targeting the gp120 subunit of the hiv-1 envelope (env) trimer, interacting with gp120 residues from the conserved β20-β21 hairpin
Synthesis Analysis

BMS-818251's synthesis involves complex organic chemistry techniques that focus on modifying the structural components of its precursor compounds. The synthesis process typically includes:

  1. Starting Materials: The synthesis begins with specific precursors that contain functional groups essential for biological activity.
  2. Reactions: Key reactions may involve:
    • Coupling reactions to form the core structure.
    • Functional group modifications to enhance solubility and bioavailability.
    • Purification steps using chromatography to isolate the desired product from by-products.
Molecular Structure Analysis

The molecular structure of BMS-818251 is characterized by its complex arrangement of atoms that contribute to its function as an HIV-1 entry inhibitor.

  • Chemical Formula: C₁₈H₂₃N₅O₄
  • Molecular Weight: Approximately 373.41 g/mol
  • Structural Features: The compound features multiple functional groups that facilitate interaction with the gp120 subunit of the HIV-1 envelope, enhancing its binding affinity and antiviral activity. The precise three-dimensional conformation is critical for its mechanism of action .

Structural Data

The compound's structure has been elucidated using techniques such as X-ray crystallography, which reveals how it interacts with target proteins at the molecular level.

Chemical Reactions Analysis

BMS-818251 undergoes various chemical reactions during its synthesis and when interacting with biological systems:

  1. Synthesis Reactions: As mentioned, these include coupling and functional group modifications.
  2. Biological Interactions: In vivo, BMS-818251 binds to gp120, inhibiting HIV entry into host cells. This binding can be characterized by:
    • Competitive inhibition where BMS-818251 competes with viral components for binding sites on gp120.
    • Conformational changes in gp120 that prevent subsequent steps in viral entry.

These interactions are essential for understanding both the efficacy and potential side effects of the compound .

Mechanism of Action

BMS-818251 operates primarily through its interaction with the gp120 subunit of the HIV-1 envelope trimer. The mechanism includes:

  1. Binding Affinity: BMS-818251 exhibits a high binding affinity (IC50 = 0.0015 μM) to gp120, significantly higher than that of temsavir (IC50 = 0.009 μM) .
  2. Inhibition of Viral Entry: By binding to gp120, BMS-818251 prevents the conformational changes necessary for viral fusion with host cell membranes.
  3. Neutralization Potency: The compound's ability to neutralize diverse strains of HIV-1 further supports its potential as a therapeutic agent .
Physical and Chemical Properties Analysis

BMS-818251 possesses distinct physical and chemical properties that influence its behavior in biological systems:

  • Solubility: The compound has been optimized for improved solubility compared to earlier analogs, which enhances its bioavailability.
  • Stability: Studies indicate that BMS-818251 maintains stability under physiological conditions, which is crucial for therapeutic efficacy.
  • Melting Point and Boiling Point: Specific thermal properties have not been widely published but are essential for understanding formulation aspects.
Applications

BMS-818251 is primarily researched for its application as an antiviral agent targeting HIV infection. Its notable applications include:

Introduction to BMS-818251

BMS-818251 represents an advanced small-molecule inhibitor targeting the initial stages of HIV-1 infection. As a highly optimized attachment inhibitor, it specifically disrupts the interaction between the viral envelope glycoprotein and host cellular receptors, positioning it as a critical therapeutic candidate for multidrug-resistant HIV-1 strains [1] [5]. Its development marks a significant evolution in structure-guided antiretroviral design, leveraging detailed structural insights into the HIV-1 envelope trimer to achieve exceptional antiviral potency.

Classification as a Small-Molecule HIV-1 Entry Inhibitor

BMS-818251 belongs to the attachment inhibitor class of antiretroviral agents, which block viral entry by interfering with the gp120 subunit of the HIV-1 envelope (Env) trimer. Unlike fusion inhibitors (e.g., enfuvirtide) or coreceptor antagonists (e.g., maraviroc), attachment inhibitors prevent the initial binding of gp120 to the CD4 receptor on host cells. This mechanism halts the viral lifecycle before conformational changes enabling fusion can occur [3] [5] [8].

Key characteristics defining its classification include:

  • Molecular Weight: 570.62 g/mol (Chemical Formula: C₂₉H₂₆N₆O₅S) [1] [4].
  • Potency Profile: Demonstrates a median EC₅₀ of 0.019 nM against the laboratory-adapted HIV-1 strain NL4-3, exceeding the activity of earlier inhibitors like temsavir (BMS-626529) by >10-fold across diverse viral clades [1] [2] [10].
  • Research Status: Preclinical development (not yet approved for clinical use) [9].

Table 1: Comparative Potency of BMS-818251 and Related Inhibitors

CompoundEC₅₀ vs. NL4-3Fold Improvement vs. TemsavirCross-Clade Coverage
BMS-8182510.019 nM>10-fold208 strains
Temsavir (BMS-626529)0.14–2.2 nMBaselineBroad, except CRF01_AE
BMS-4880430.88 nM~6-fold lowerModerate

Historical Context in Antiretroviral Drug Development

BMS-818251 emerged from iterative optimization of the indole glyoxamide scaffold pioneered by Bristol Myers Squibb:

  • First Generation: BMS-378806 (EC₅₀ = 153 nM) demonstrated proof-of-concept gp120 binding but suffered from poor bioavailability [3] [5].
  • Clinical Candidates: BMS-488043 improved potency (EC₅₀ = 0.88 nM) yet exhibited suboptimal absorption in trials. Temsavir (active moiety of fostemsavir) achieved clinical utility but retained limitations against strains with bulky residue 375 (e.g., CRF01_AE) [3] [6] [8].
  • BMS-818251's Advance: Engineered to enhance interactions with the gp120 β20-β21 hairpin, it delivered superior breadth and potency. Testing against a 208-strain panel confirmed activity across clades B, C, G, and CRF02AG, with only CRF01AE showing inherent resistance due to His375 prevalence [1] [2] [6].

This evolution underscores a shift from phenotypic screening to structure-based design, utilizing crystallography to refine inhibitor-envelope interactions [2] [6].

Role in Targeting the gp120 Subunit of HIV-1 Envelope Trimer

BMS-818251 binds a conserved pocket within gp120, sterically occluding CD4 attachment and preventing downstream conformational changes:

  • Binding Site: Resides at the interface of the gp120 inner domain and the β20-β21 loop, partially overlapping the CD4 Phe43 cavity but extending toward the conserved Layer 3 region (residues 474–476) [2] [4] [6].
  • Key Interactions:
  • Hydrogen bonds with Arg429, Gln432, and Asp113 of gp120.
  • Hydrophobic contacts with Trp427 and Met426 [2] [4] [6].
  • Conformational Locking: Stabilizes Env in the "closed" State 1 conformation, preventing transition to CD4-induced "open" states required for coreceptor binding and fusion [2] [6] [8].

Table 2: Molecular Interactions of BMS-818251 with gp120

gp120 ResidueInteraction TypeFunctional Significance
Arg429Hydrogen bondStabilizes β20-β21 hairpin conformation
Gln432Hydrogen bondPrevents bridging sheet formation
Asp113Hydrogen bondAnchors to inner domain layers
Trp427Hydrophobic packingBlocks CD4 Phe43 cavity insertion
His375*Steric clash (in CRF01_AE)Primary resistance determinant

Properties

Product Name

BMS-818251

IUPAC Name

4-[3-[2-[4-[cyano(phenyl)methylidene]piperidin-1-yl]-2-oxoacetyl]-4-methoxy-1H-pyrrolo[2,3-c]pyridin-7-yl]-N-(2-hydroxyethyl)-1,3-thiazole-2-carboxamide

Molecular Formula

C29H26N6O5S

Molecular Weight

570.624

InChI

InChI=1S/C29H26N6O5S/c1-40-22-15-33-24(21-16-41-28(34-21)27(38)31-9-12-36)25-23(22)20(14-32-25)26(37)29(39)35-10-7-18(8-11-35)19(13-30)17-5-3-2-4-6-17/h2-6,14-16,32,36H,7-12H2,1H3,(H,31,38)

InChI Key

ZVQKONGCGRQCEO-UHFFFAOYSA-N

SMILES

COC1=CN=C(C2=C1C(=CN2)C(=O)C(=O)N3CCC(=C(C#N)C4=CC=CC=C4)CC3)C5=CSC(=N5)C(=O)NCCO

Solubility

Soluble in DMSO

Synonyms

BMS-818251; BMS 818251; BMS818251

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.